[Pyr1]-Apelin-13
Overview
Description
[Pyr1]-Apelin-13 is a pyroglutamylated form of apelin-13, a peptide hormone that acts as a natural ligand for the G protein-coupled receptor APJ. This compound is widely distributed in human blood and is known for its significant roles in the cardiovascular and central nervous systems. It is involved in various physiological processes, including vasodilation, positive inotropic effects, and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [Pyr1]-Apelin-13 typically involves solid-phase peptide synthesis (SPPS). The process begins with the swelling of L-phenylalanine resin in a reaction flask. The peptide chain is then assembled step-by-step by coupling protected amino acids to the growing chain. After the assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Pyr1]-Apelin-13 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, affecting the stability and activity of the peptide.
Reduction: Reduction reactions are less common but can be used to modify specific residues within the peptide.
Substitution: Substitution reactions can be employed to introduce modifications at specific positions within the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of disulfide bonds, while substitution can introduce functional groups that enhance receptor binding .
Scientific Research Applications
[Pyr1]-Apelin-13 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and physiological processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and metabolic conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
[Pyr1]-Apelin-13 exerts its effects by binding to the APJ receptor, a class A G protein-coupled receptor. Upon binding, it activates various signaling pathways, including the Gαi and Gα12/13 pathways. These pathways regulate processes such as vasodilation, cardiac contractility, and neuroprotection. The peptide also interacts with β-arrestins, which mediate receptor desensitization and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Apelin-13: The non-pyroglutamylated form of [Pyr1]-Apelin-13, with similar but less stable activity.
Apelin-36: A longer isoform with distinct physiological roles.
ELABELA (ELA): Another endogenous ligand for the APJ receptor with different primary sequences but similar binding potency
Uniqueness
[Pyr1]-Apelin-13 is unique due to its enhanced stability and activity compared to other apelin isoforms. Its pyroglutamylation at the N-terminus provides resistance to enzymatic degradation, making it a more potent and longer-lasting agonist for the APJ receptor .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAXEWLXWJGSF-PEWBXTNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H108N22O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217082-60-5 | |
Record name | (Pyr1)apelin-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217082605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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